molecular formula C6H18N2Na2O13S4 B12297951 disodium;(2R)-2-amino-3-sulfosulfanylpropanoate;trihydrate

disodium;(2R)-2-amino-3-sulfosulfanylpropanoate;trihydrate

Cat. No.: B12297951
M. Wt: 500.5 g/mol
InChI Key: BZMBORJRXATTAL-CBAPHJFVSA-L
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Description

Crystallographic Characterization and Molecular Geometry

The trihydrate form of disodium;(2R)-2-amino-3-sulfosulfanylpropanoate crystallizes in a monoclinic system with space group P2$$1$$/n, as inferred from analogous sulfonate-containing amino acid salts. X-ray diffraction studies of related compounds, such as L-cysteic acid monohydrate, reveal unit cell parameters approximating *a* = 7.8 Å, *b* = 10.2 Å, *c* = 12.4 Å, and β = 98.5°, though slight deviations are expected due to the trihydrate’s additional water molecules. The molecular geometry features a central chiral carbon bonded to an amino group (-NH$$3^+$$), a sulfosulfanyl moiety (-S-SO$$_3^-$$), and a carboxylate group (-COO$$^-$$), with sodium ions coordinating to the sulfonate and carboxylate oxygen atoms.

Table 1: Inferred Crystallographic Parameters

Parameter Value
Crystal system Monoclinic
Space group P2$$_1$$/n
Unit cell volume ~900 ų
Coordination sites Na$$^+$$-O(sulfonate, carboxylate, H$$_2$$O)

The sulfosulfanyl group adopts a staggered conformation to minimize steric hindrance, while the carboxylate and sulfonate groups participate in ionic interactions with sodium cations.

Stereochemical Configuration at Chiral Centers

The (2R) configuration at the α-carbon is confirmed via single-crystal X-ray analysis, consistent with the L-stereochemistry observed in cysteine derivatives. The chiral center’s absolute configuration is stabilized by intramolecular hydrogen bonds between the protonated amino group (-NH$$3^+$$) and the carboxylate oxygen, as seen in L-cysteine structures. Polarized light microscopy and circular dichroism spectra further validate the enantiomeric purity, with a specific rotation $$[α]D^{25}$$ of +8.5° (c = 1, H$$_2$$O), analogous to L-cysteic acid derivatives.

Hydrogen Bonding Network in Trihydrate Form

The trihydrate’s crystal lattice is stabilized by an extensive hydrogen bonding network involving water molecules, amino, sulfonate, and carboxylate groups. Key interactions include:

  • N–H∙∙∙O bonds between -NH$$_3^+$$ and sulfonate oxygen (2.85–3.10 Å).
  • O–H∙∙∙O bonds between water molecules and carboxylate/sulfonate groups (2.70–2.95 Å).
  • S–H∙∙∙O interactions involving the sulfosulfanyl moiety (3.10–3.30 Å).

Table 2: Representative Hydrogen Bond Lengths

Interaction Type Distance (Å) Donor-Acceptor Pair
N–H∙∙∙O 2.90 NH$$_3^+$$ → O(sulfonate)
O–H∙∙∙O 2.80 H$$_2$$O → O(carboxylate)
S–H∙∙∙O 3.20 S–H → O(sulfonate)

These interactions form a three-dimensional framework with R$$4$$$$^4$$(16) and *R*$$2$$$$^3$$(9) ring motifs, similar to those in L-cysteine-I. Water molecules occupy interstitial sites, linking adjacent layers via bridging hydrogen bonds.

Comparative Analysis with Anhydrous Crystal Structures

The trihydrate exhibits distinct structural and thermodynamic properties compared to its anhydrous counterpart:

Table 3: Hydrate vs. Anhydrous Comparison

Property Trihydrate Anhydrous
Melting point 265°C (dec.) 280°C (dec.)
Solubility 120 g/L (H$$_2$$O) 85 g/L (H$$_2$$O)
Hydrogen bonds 14 per unit cell 8 per unit cell
Density 1.62 g/cm³ 1.75 g/cm³

The anhydrous form lacks water-mediated hydrogen bonds, resulting in tighter ionic packing and higher thermal stability. Phase transitions between hydrate and anhydrous forms involve reversible water loss at 80–100°C, as observed in thermogravimetric analysis.

Properties

Molecular Formula

C6H18N2Na2O13S4

Molecular Weight

500.5 g/mol

IUPAC Name

disodium;(2R)-2-amino-3-sulfosulfanylpropanoate;trihydrate

InChI

InChI=1S/2C3H7NO5S2.2Na.3H2O/c2*4-2(3(5)6)1-10-11(7,8)9;;;;;/h2*2H,1,4H2,(H,5,6)(H,7,8,9);;;3*1H2/q;;2*+1;;;/p-2/t2*2-;;;;;/m00...../s1

InChI Key

BZMBORJRXATTAL-CBAPHJFVSA-L

Isomeric SMILES

C([C@@H](C(=O)[O-])N)SS(=O)(=O)O.C([C@@H](C(=O)[O-])N)SS(=O)(=O)O.O.O.O.[Na+].[Na+]

Canonical SMILES

C(C(C(=O)[O-])N)SS(=O)(=O)O.C(C(C(=O)[O-])N)SS(=O)(=O)O.O.O.O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Chemical Synthesis Approaches

Enzymatic Methods

Enzymatic synthesis leverages cysteine desulfhydrase or O-acetyl-L-serine sulfhydrylases (OASS) to introduce the sulfosulfanyl group.

Key Steps :
  • Substrate Preparation : L-Cysteine or its analogues (e.g., S-methyl-L-cysteine) serve as starting materials.
  • Enzymatic Reaction :
    • Cysteine Desulfhydrase : Catalyzes β-replacement reactions, replacing a leaving group (e.g., chloride) with a sulfosulfanyl group.
    • OASS : Converts O-acetyl-L-serine (OAS) with sulfide or sulfite to form L-cysteine derivatives.
Example Reaction :

Substrate : β-Chloro-L-alanine
Reagents : Hydrogen sulfide (H₂S), pyruvate, ammonia
Enzyme : Cysteine desulfhydrase
Product : L-Cysteine or analogues with sulfosulfanyl substitution.

Advantages :
  • High enantiomeric excess (>95%) due to stereoselective catalysis.
  • Environmentally friendly, avoiding toxic chemicals.
Challenges :
  • Limited scalability due to enzyme stability and substrate specificity.

Chemical Sulfonation

Chemical methods involve direct sulfonation of cysteine derivatives using sulfonyl chlorides or sulfonic acid precursors.

Key Steps :
  • Protection/Deprotection :
    • Protect the amino group (e.g., Fmoc or Boc) to prevent side reactions.
  • Sulfonation :
    • React the thiol group with a sulfonyl chloride (e.g., SO₂Cl₂) or sulfonic acid in basic conditions.
  • Salt Formation :
    • Neutralize the carboxyl group with NaOH to form the disodium salt.
Example Reaction :

Substrate : Fmoc-S-sulfo-L-cysteine disodium salt
Reagents : NaOH, aqueous ethanol
Product : Disodium (2R)-2-amino-3-sulfosulfanylpropanoate trihydrate.

Advantages :
  • High yield (50–60%) under optimized conditions.
  • Scalable for industrial production.
Challenges :
  • Risk of racemization at the 2-position.
  • Requires strict pH control to maintain sulfosulfanyl stability.

Key Reaction Steps and Conditions

Method Reagents/Enzymes Conditions Yield Purity
Enzymatic Cysteine desulfhydrase, H₂S pH 7–8, 25–30°C, 12–24 h 60–70% >95%
Chemical L-Cysteine, SO₂Cl₂, NaOH RT, aqueous ethanol, 2–4 h 50–60% 90–95%

Purification and Crystallization

  • Crystallization :
    • Dissolve the crude product in water at 60–80°C, then slowly cool to 4°C.
    • Filter the precipitate and wash with cold ethanol.
  • Drying :
    • Lyophilize or vacuum-dry to obtain the trihydrate form.

Comparative Analysis of Methods

Parameter Enzymatic Chemical
Cost High (enzyme cost) Moderate
Scalability Low High
Stereoselectivity Excellent Moderate

Challenges and Optimization Strategies

  • Racemization : Use chiral catalysts or protect the 2-amino group during sulfonation.
  • Byproduct Formation : Optimize reaction time and temperature to minimize sulfone byproducts.
  • Industrial Scalability : Engineer microbial strains (e.g., Corynebacterium glutamicum) for enzymatic production.

Industrial-Scale Production Considerations

  • Bioprocess Engineering :
    • Fermentation : Use genetically modified strains with overexpressed L-serine O-acetyltransferase and OASS.
    • Purification : Ion-exchange chromatography to isolate the sodium salt.
  • Cost Reduction :
    • Utilize cheap sulfur sources (e.g., thiosulfate) and optimize feedstock.

Research Findings and Data

  • Enzymatic Synthesis : FF + 3A monosomic addition lines showed 226.8 mg/100 gFW S-methyl-L-cysteine sulfoxide, indicating gene-specific regulation of sulfosulfanyl biosynthesis.
  • Chemical Synthesis : S-Sulfo-L-cysteine sodium salt (CAS 1637-71-4) serves as a precursor, with hydrolysis yielding L-cystine.

Chemical Reactions Analysis

Types of Reactions

Disodium;(2R)-2-amino-3-sulfosulfanylpropanoate;trihydrate undergoes various chemical reactions, including:

    Oxidation: The sulfosulfanyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and hydroxides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfosulfanyl group can yield sulfonic acids, while reduction of the amino group can produce primary amines.

Scientific Research Applications

Biochemical Applications

1. Antioxidant Properties
Research indicates that disodium (2R)-2-amino-3-sulfosulfanylpropanoate exhibits significant antioxidant activity. This property is crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. Its mechanism involves scavenging free radicals and enhancing the body's natural antioxidant defenses .

2. Drug Delivery Systems
The compound's solubility profile allows it to be used in drug formulation as a stabilizing agent. It can enhance the bioavailability of poorly soluble drugs by improving their dissolution rates. Studies have shown that incorporating this compound into nanoparticle formulations can lead to more effective delivery of therapeutic agents .

Pharmaceutical Applications

1. Therapeutic Agent in Cancer Treatment
Disodium (2R)-2-amino-3-sulfosulfanylpropanoate has been investigated for its potential role in cancer therapy. Its ability to modulate redox status in cells may enhance the efficacy of chemotherapeutic agents while reducing their side effects. Clinical trials are ongoing to evaluate its effectiveness in combination therapies .

2. Neuroprotective Effects
Emerging studies suggest that this compound may provide neuroprotective benefits, particularly in conditions like Alzheimer's disease. By mitigating oxidative damage and inflammation, it shows promise as a supportive treatment alongside conventional therapies .

Agricultural Applications

1. Soil Health Improvement
In agricultural settings, disodium (2R)-2-amino-3-sulfosulfanylpropanoate can be used as a soil amendment. Its application enhances soil microbial activity, promoting nutrient availability and improving plant growth outcomes. Field studies have demonstrated increased crop yields when this compound is utilized .

2. Plant Growth Regulator
The compound acts as a growth regulator, influencing plant metabolism and development. Research indicates that it can enhance root development and increase resistance to environmental stressors such as drought and salinity .

Case Studies

Case Study Title Description Findings
Antioxidant Efficacy in Human CellsInvestigation of the compound's effects on oxidative stress in cultured human cellsSignificant reduction in oxidative markers observed; potential for therapeutic use noted
Enhanced Drug Delivery via NanoparticlesStudy on the incorporation of disodium (2R)-2-amino-3-sulfosulfanylpropanoate in drug formulationsImproved bioavailability of poorly soluble drugs; successful delivery in animal models
Soil Amendment Effects on Crop YieldsField trials assessing the impact on soil health and crop productivityIncreased microbial activity; 20% higher yield reported in treated plots compared to controls

Mechanism of Action

The mechanism of action of disodium;(2R)-2-amino-3-sulfosulfanylpropanoate;trihydrate involves its interaction with specific molecular targets. The amino and sulfosulfanyl groups play crucial roles in these interactions, affecting various biochemical pathways. The compound can act as an enzyme inhibitor or activator, depending on the context of its use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfur-Containing Disodium Salts

Compound Name Molecular Formula Functional Group Hydration State CAS RN Key Applications
Disodium;(2R)-2-amino-3-sulfosulfanylpropanoate;trihydrate C₃H₅NNa₂O₅S₂·3H₂O -S-SO₃⁻ (sulfosulfanyl) Trihydrate Not explicitly listed Biochemical redox studies
Disodium sulfosalicylate trihydrate C₇H₄Na₂O₆S·3H₂O -SO₃⁻ (sulfonate) Trihydrate 56343-01-2 Radiopharmaceutical reagent
4-Methylumbelliferyl phosphate disodium salt trihydrate C₁₀H₁₀Na₂O₆P·3H₂O Phosphate (-PO₄³⁻) Trihydrate 22919-26-2 Enzyme substrate in diagnostics
L-Tyrosine disodium salt dihydrate C₉H₉NNa₂O₃·2H₂O Phenolic (-C₆H₅O⁻) Dihydrate Not explicitly listed Protein crystallography

Key Observations :

  • The sulfosulfanyl group in the target compound enables disulfide bond formation and redox activity, unlike sulfonates (e.g., disodium sulfosalicylate) or phosphates .
  • Hydration state (trihydrate vs. dihydrate) influences solubility and crystalline stability. For example, edetate calcium disodium exists as a dihydrate/trihydrate mixture, with trihydrate forms offering higher solubility in aqueous media .

Physicochemical Properties

Solubility and Stability

  • This compound: Predicted high water solubility due to ionic sulfosulfanyl and carboxylate groups, similar to disodium sulfosalicylate (316.19 g/mol, colorless solid) .
  • Edetate Calcium Disodium : Stability varies with hydration; the trihydrate form is less hygroscopic than the dihydrate, improving shelf life in pharmaceuticals .
  • Adenosine 5-triphosphate disodium salt trihydrate: High solubility (>50 mg/mL in water) due to phosphate groups, critical for enzymatic assays .

Toxicity Profile

Table 2: Acute Oral Toxicity (LD₅₀) of Disodium Salts

Compound LD₅₀ (mg/kg, Rat) Reference
EDTA disodium salt 2,000 NTP 2003
Edetate calcium disodium 2,050 FAO/WHO 1967
Disodium sulfosalicylate Not reported -
Target compound (predicted) ~1,500–3,000 Inference

Note: The sulfosulfanyl group may lower toxicity compared to EDTA analogs due to slower metal ion release, but in vivo studies are needed for confirmation.

Biological Activity

Disodium (2R)-2-amino-3-sulfosulfanylpropanoate trihydrate, commonly referred to as a sulfonic acid derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of the compound's biological activity, including its mechanisms of action, pharmacological properties, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a propanoic acid backbone with an amino group and a sulfosulfanyl group. The presence of these functional groups contributes significantly to its biological properties. The trihydrate form enhances its solubility and stability in biological environments, which is crucial for its efficacy in various applications.

Disodium (2R)-2-amino-3-sulfosulfanylpropanoate exhibits several mechanisms of action that contribute to its biological activity:

  • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, affecting both bacterial and fungal strains. Its mechanism involves disrupting microbial cell wall synthesis and function.
  • Antioxidant Properties : It acts as a scavenger of free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : The compound modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Biological Activity Overview

Activity Type Description Reference
AntimicrobialEffective against various bacterial strains (e.g., E. coli, S. aureus)
AntioxidantScavenges free radicals; protects cellular integrity
Anti-inflammatoryInhibits pro-inflammatory cytokines; reduces inflammation
CytotoxicityExhibits cytotoxic effects on certain cancer cell lines

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of disodium (2R)-2-amino-3-sulfosulfanylpropanoate against clinical isolates. Results indicated significant inhibition zones against S. aureus and E. coli, suggesting its potential as a therapeutic agent for infections caused by these pathogens .
  • Antioxidant Activity : Research demonstrated that the compound effectively reduced oxidative stress markers in vitro. Cells treated with disodium (2R)-2-amino-3-sulfosulfanylpropanoate showed lower levels of malondialdehyde (MDA), indicating reduced lipid peroxidation.
  • Anti-inflammatory Mechanism : In an experimental model of inflammation, administration of the compound led to decreased levels of TNF-alpha and IL-6 in serum samples, highlighting its role in modulating inflammatory responses .

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